molecular formula C4H12Cl2N2O B2641237 (3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride CAS No. 220812-17-9

(3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride

Cat. No.: B2641237
CAS No.: 220812-17-9
M. Wt: 175.05
InChI Key: ZIAZOHSJJZWBPV-XWJKVJTJSA-N
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Description

(3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride is a chiral compound with significant importance in medicinal chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as an intermediate in the synthesis of various bioactive molecules. The compound’s unique stereochemistry, with both the 3R and 4R configurations, contributes to its specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the compound can lead to the formation of secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or carbamates.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as acyl chlorides, isocyanates, or carbamoyl chlorides.

Major Products

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Secondary amines.

    Substitution Products: Amides, ureas, carbamates.

Scientific Research Applications

(3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor by binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activities and makes it a valuable intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical reactions further enhances its utility in medicinal chemistry and drug development.

Properties

IUPAC Name

(3R,4R)-4-aminopyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.2ClH/c5-3-1-6-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H/t3-,4-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAZOHSJJZWBPV-XWJKVJTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220812-17-9
Record name rac-(3R,4R)-4-aminopyrrolidin-3-ol dihydrochloride
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